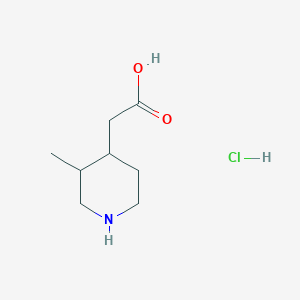

2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride

説明

2-(3-Methyl-4-piperidyl)acetic acid; hydrochloride is a piperidine derivative featuring a methyl group at the 3-position of the piperidine ring and an acetic acid moiety at the 4-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₆ClNO₂, with a theoretical molecular weight of 193.46 g/mol (calculated from constituent atomic weights). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive piperidine derivatives, which often exhibit central nervous system (CNS) activity, antimicrobial properties, or receptor modulation .

特性

分子式 |

C8H16ClNO2 |

|---|---|

分子量 |

193.67 g/mol |

IUPAC名 |

2-(3-methylpiperidin-4-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-9-3-2-7(6)4-8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |

InChIキー |

HGMXNZOHBYBJBW-UHFFFAOYSA-N |

正規SMILES |

CC1CNCCC1CC(=O)O.Cl |

製品の起源 |

United States |

準備方法

Preparation Methods of 2-(3-Methyl-4-piperidyl)acetic Acid; Hydrochloride

General Synthetic Approach

The synthesis of 2-(3-Methyl-4-piperidyl)acetic acid; hydrochloride typically involves:

- Construction or modification of the piperidine ring bearing a methyl substituent at the 3-position.

- Introduction of the acetic acid side chain at the 4-position of the piperidine.

- Conversion of the free acid or its precursor into the hydrochloride salt for enhanced stability.

The synthetic routes are often multi-step, involving cyclization, substitution, and functional group transformations.

Specific Synthetic Routes and Key Steps

Alkylation of Piperidine Derivatives

A common strategy involves the alkylation of a suitably substituted piperidine intermediate with a haloacetic acid derivative or equivalent electrophile. For example, Balakumar et al. described the synthesis of 2-substituted carboxypiperidines by alkylation of amino acids with dihaloalkanes, which can be adapted for the methyl-substituted piperidine scaffold to yield the acetic acid side chain.

Intramolecular Cyclization Reactions

Intramolecular aza-Michael reactions (IMAMR) have been reported as efficient methods for constructing substituted piperidines with high stereoselectivity. Pozo et al. demonstrated that organocatalysis combined with acid co-catalysts enables the synthesis of di- and tri-substituted piperidines, which can be functionalized further to introduce the acetic acid moiety.

Reductive Cyclization and Lactam Formation

Reductive cyclization of amino acetals or selective lactam formation are other key methods to form the piperidine ring with desired substitution patterns. Anderson et al. and Zu et al. showed that these methods allow for the stereocontrolled synthesis of piperidine derivatives that can be subsequently transformed into carboxylic acids.

Representative Synthetic Scheme

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Alkylation with dihaloalkane | High yield, straightforward, scalable | Requires careful control to avoid over-alkylation |

| Intramolecular aza-Michael | Good stereoselectivity, mild conditions | Catalyst cost and optimization needed for scale-up |

| Reductive cyclization | Diastereoselective, versatile for substitutions | Multi-step, sensitive to reaction conditions |

| Lactam formation | Enables selective functionalization | May require harsh reagents or conditions |

Scale-Up Considerations

- The use of environmentally benign catalysts and reagents is preferred to improve safety and reduce waste.

- Avoidance of hazardous reagents such as sodium borohydride or lithium aluminum hydride is beneficial, as highlighted in related piperidine syntheses.

- Solubility and purification challenges must be addressed, especially in large-scale synthesis.

Research Findings from Literature

- Piperidine derivatives like 2-(3-Methyl-4-piperidyl)acetic acid can be synthesized efficiently using modern organocatalytic methods that provide enantiomerically enriched products.

- The intramolecular aza-Michael reaction is a robust method for constructing the piperidine ring with multiple substitutions, which is adaptable for the target compound.

- Reductive cyclization and lactam formation strategies offer stereochemical control and functional group compatibility for the synthesis of substituted piperidines.

- The preparation of hydrochloride salts is a standard final step to improve compound stability and handling.

Summary Table of Preparation Methods

The preparation of 2-(3-Methyl-4-piperidyl)acetic acid; hydrochloride involves sophisticated synthetic strategies primarily based on piperidine ring functionalization and side-chain introduction. Alkylation of amino acid derivatives, intramolecular aza-Michael reactions, reductive cyclization, and lactam formation are the principal methods documented in the literature. These methods provide good yields and stereochemical control, essential for pharmaceutical applications. The final conversion to the hydrochloride salt ensures compound stability and usability. The choice of method depends on the desired scale, stereochemical requirements, and available resources.

化学反応の分析

Types of Reactions

2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), quinoline organocatalysts, and trifluoroacetic acid .

Major Products Formed

The major products formed from these reactions are various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学的研究の応用

2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic compounds.

Industry: Utilized in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 2-(3-Methyl-4-piperidyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors in the body. This modulation can lead to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

類似化合物との比較

Structural and Physicochemical Comparisons

The table below compares 2-(3-Methyl-4-piperidyl)acetic acid; hydrochloride with structurally related piperidine derivatives and other heterocyclic acetic acid salts:

Key Observations :

- Ester vs. Acid: The ethyl ester analog (C₁₀H₂₀ClNO₂) has higher molecular weight and lipophilicity compared to the free acid form, which may influence bioavailability and metabolic stability .

- Aromatic Substituents: The phenyl-substituted derivative (C₁₃H₁₇ClNO₂) exhibits enhanced lipophilicity and CNS activity as a methylphenidate metabolite, suggesting that aromatic groups can modulate target engagement .

- Heterocyclic Variants: Imidazoleacetic acid hydrochloride (C₅H₇ClN₂O₂) demonstrates the role of heterocycles in endogenous signaling, acting as a ligand for imidazoline receptors .

Pharmacological and Functional Insights

- Piperidine Derivatives : Piperidine rings are common in drugs due to their conformational flexibility and ability to interact with biological targets. For example, 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a metabolite of methylphenidate, a stimulant used in ADHD treatment .

- Imidazole Analogs : Imidazoleacetic acid hydrochloride modulates imidazoline receptors, which are implicated in blood pressure regulation and neuroprotection . This suggests that the target compound’s acetic acid group could similarly influence receptor binding.

- Diphenylmethoxy Derivatives: 4-(Diphenylmethoxy)piperidine hydrochloride (C₁₈H₂₂ClNO) may target histamine or serotonin receptors, given structural similarities to known antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。